molecular formula C11H7Cl4NO2S3 B14556254 5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide CAS No. 61714-69-0

5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide

Cat. No.: B14556254
CAS No.: 61714-69-0
M. Wt: 423.2 g/mol
InChI Key: AFDGTMGZDBMNCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide is a chemical compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1-position.

Preparation Methods

The synthesis of 5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 5-chlorothiophene-2-sulfonyl chloride with N-phenyl-N-[(trichloromethyl)sulfanyl]amine under basic conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine. The reaction is carried out at room temperature and yields the desired product after purification .

Chemical Reactions Analysis

5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of thiols or sulfides.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

Scientific Research Applications

5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

5-Chloro-N-phenyl-N-[(trichloromethyl)sulfanyl]thiophene-2-sulfonamide can be compared with other thiophene derivatives, such as:

Properties

CAS No.

61714-69-0

Molecular Formula

C11H7Cl4NO2S3

Molecular Weight

423.2 g/mol

IUPAC Name

5-chloro-N-phenyl-N-(trichloromethylsulfanyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H7Cl4NO2S3/c12-9-6-7-10(19-9)21(17,18)16(20-11(13,14)15)8-4-2-1-3-5-8/h1-7H

InChI Key

AFDGTMGZDBMNCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N(SC(Cl)(Cl)Cl)S(=O)(=O)C2=CC=C(S2)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.